molecular formula C15H21N5O2 B2773877 8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904373-23-5

8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2773877
CAS RN: 904373-23-5
M. Wt: 303.366
InChI Key: PGWFHZLHBRBOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For example, one common method involves the reaction of glyoxal, formaldehyde, and ammonia . Another method involves a cascade of reactions to produce certain imidazole derivatives .


Molecular Structure Analysis

Imidazole compounds contain a five-membered ring made up of three carbon atoms and two nitrogen atoms . The placement of these atoms within the ring can vary, leading to different isomers .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions, often serving as a key component in the synthesis of other complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary widely depending on their specific structure. In general, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Purine Alkaloids Research

Purine alkaloids derived from the South China Sea gorgonian Subergorgia suberosa, including compounds structurally related to 8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, demonstrated weak cytotoxicity towards human cancer cell lines MDA-MB-231 and A435. This suggests potential applications in cancer research (Qi, Zhang, & Huang, 2008).

Potential Antidepressant Agents

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity to serotonin receptors and phosphodiesterase inhibitor activity, indicating potential as antidepressant agents. One such compound showed promising results in animal models for its antidepressant and anxiolytic effects (Zagórska et al., 2016).

Mesoionic Purinone Analogs

Mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, have been prepared and studied. These compounds undergo hydrolytic ring-opening reactions, indicating their potential for further chemical modifications and applications (Coburn & Taylor, 1982).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their structure and the context in which they are used. Some imidazole derivatives have been found to have potent anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with imidazole compounds can vary widely depending on their specific structure. Some imidazole derivatives may have potential health risks, so it’s important to handle them with care and use appropriate safety measures .

Future Directions

The future directions of research into imidazole compounds are vast and varied. These compounds have a broad range of chemical and biological properties, making them valuable in the development of new drugs .

properties

IUPAC Name

2,4,7,8-tetramethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-8(2)7-19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(6)13(11)21/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWFHZLHBRBOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7,8-Tetramethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

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